molecular formula C19H26N4 B7182984 N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine

N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine

Cat. No.: B7182984
M. Wt: 310.4 g/mol
InChI Key: MFJGXOZEDDPFRU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylethyl group and a pyrimidin-2-amine moiety

Properties

IUPAC Name

N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4/c1-22(2)19-20-13-10-18(21-19)23-14-11-17(12-15-23)9-8-16-6-4-3-5-7-16/h3-7,10,13,17H,8-9,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJGXOZEDDPFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCC(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and aluminum chloride as a catalyst.

    Formation of the Pyrimidin-2-amine Moiety: The pyrimidin-2-amine moiety can be synthesized through condensation reactions involving appropriate amines and nitriles.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyrimidin-2-amine moiety under suitable reaction conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine or pyrimidine derivatives.

Scientific Research Applications

N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[4-(2-phenylethyl)piperidin-1-yl]pyrimidin-2-amine: can be compared with other piperidine derivatives and pyrimidine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

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